4-Cyano-2,5-difluorobenzylamine: Technical Profile & Synthetic Utility
4-Cyano-2,5-difluorobenzylamine: Technical Profile & Synthetic Utility
The following technical guide details the chemical structure, synthesis, and applications of 4-Cyano-2,5-difluorobenzylamine (also known as 4-(Aminomethyl)-2,5-difluorobenzonitrile).
CAS Number: 433940-06-8
IUPAC Name: 4-(Aminomethyl)-2,5-difluorobenzonitrile
Molecular Formula: C
Executive Summary
4-Cyano-2,5-difluorobenzylamine is a specialized fluorinated building block used primarily in medicinal chemistry and advanced materials science. Its structure combines a nucleophilic primary amine, an electrophilic nitrile, and an electron-deficient difluorobenzene core. This unique substitution pattern makes it a critical intermediate for synthesizing Cathepsin K inhibitors (treating osteoporosis) and fluorinated polymers with high thermal stability. The presence of fluorine atoms at the 2 and 5 positions modulates the pKa of the amine, enhances metabolic stability by blocking oxidative hotspots, and influences the binding affinity in protein-ligand interactions.
Chemical Structure & Electronic Properties
Structural Analysis
The molecule consists of a benzene ring substituted at the 1, 2, 4, and 5 positions.
-
Position 1: Aminomethyl group (
). Acts as a nucleophilic linker. -
Position 4: Cyano group (
). A strong electron-withdrawing group (EWG) that can be further hydrolyzed or reduced. -
Positions 2 & 5: Fluorine atoms.[1][2][3] These are para to each other and ortho to the functional groups.
Electronic Effects
The 2,5-difluoro substitution creates a "push-pull" electronic environment, although dominated by withdrawal:
-
-Inductive Effect: Both fluorine atoms and the nitrile group strongly withdraw electron density from the ring, making the aromatic system electron-deficient ($ \pi
S_NAr$) if the nitrile or amine were to be displaced, though typically they serve as stable anchors. -
pKa Modulation: The electron-withdrawing fluorines decrease the basicity of the benzylamine nitrogen compared to non-fluorinated benzylamine. This is crucial in drug design to optimize oral bioavailability and blood-brain barrier penetration.
Figure 1: Structural features and electronic interactions of 4-Cyano-2,5-difluorobenzylamine.
Physical & Chemical Properties[4][5][6][7][8][9][10][11]
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Low melting solid or semi-solid at RT |
| Boiling Point | ~320°C (Predicted) | High BP due to polarity of nitrile/amine |
| Density | 1.3 ± 0.1 g/cm³ | High density typical of fluorinated aromatics |
| pKa (Amine) | ~8.5 - 9.0 | Lower than benzylamine (9.[4][5]3) due to F-substitution |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; soluble as HCl salt |
| LogP | ~1.2 | Moderate lipophilicity |
Synthesis & Manufacturing Protocols
The synthesis of 4-Cyano-2,5-difluorobenzylamine typically proceeds via the selective reduction of a dinitrile precursor or the functionalization of a methylbenzonitrile.
Route A: Selective Reduction of 2,5-Difluoroterephthalonitrile (Preferred)
This route is favored industrially due to the availability of the dinitrile precursor.
-
Precursor Synthesis: 1,4-Dibromo-2,5-difluorobenzene is reacted with CuCN in DMF (Rosenmund-von Braun reaction) to yield 2,5-difluoroterephthalonitrile .[3][6]
-
Partial Reduction: The dinitrile is subjected to controlled hydrogenation.
-
Reagents: Sodium Borohydride (
) with Cobalt(II) Chloride ( ) or Raney Nickel. -
Conditions: 0°C to RT in Methanol/THF.
-
Selectivity: Stoichiometric control is required to prevent over-reduction to the diamine.
-
Route B: Bromination-Amination Sequence
-
Precursor: Start with 2,5-difluoro-4-methylbenzonitrile .
-
Radical Bromination: Reaction with N-Bromosuccinimide (NBS) and AIBN in
or substituted solvent yields 4-(bromomethyl)-2,5-difluorobenzonitrile . -
Amination: Nucleophilic substitution with Sodium Azide (
) followed by Staudinger reduction ( ) or direct amination with Hexamethylenetetramine (Delépine reaction).
Figure 2: Primary synthetic pathways for 4-Cyano-2,5-difluorobenzylamine.
Applications in Drug Discovery & Materials[11]
Medicinal Chemistry (Protease Inhibitors)
This molecule is a "privileged structure" in the design of Cathepsin K inhibitors . Cathepsin K is a cysteine protease involved in bone resorption; its inhibition is a target for treating osteoporosis.
-
Mechanism: The benzylamine moiety fits into the S2 or S3 pocket of the enzyme.
-
Role of Nitrile: The 4-cyano group often serves as a handle for further extension (e.g., into an imidate or amidine) or acts as a hydrogen bond acceptor to anchor the inhibitor in the active site.
-
Role of Fluorine: The 2,5-difluoro substitution blocks metabolic oxidation at the benzyl positions (preventing rapid clearance) and modulates the electronics of the aromatic ring to improve
-stacking interactions within the enzyme pocket.
Advanced Materials (Fluorinated Polymers)
Derivatives of this amine (specifically the hydrolyzed acid form, 2,5-difluoroterephthalic acid) are used to synthesize Polybenzoxazoles (PBOs) and Polyimides .[6]
-
Property Enhancement: The incorporation of the difluorobenzene core into the polymer backbone lowers the dielectric constant and water absorption while increasing thermal stability and flame resistance.
Safety & Handling Protocol
Hazard Classification: Irritant, Harmful.
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin irritation and serious eye irritation.
Handling Procedures:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double-gloving recommended due to fluorinated solvent permeability), safety goggles, and a lab coat.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The amine is sensitive to carbon dioxide (carbamate formation) and oxidation over time.
-
Spill Response: Absorb with inert material (vermiculite/sand).[7] Do not use combustible materials like sawdust.
References
-
ChemScene. (2024). Product Data: 4-(Aminomethyl)-2,5-difluorobenzonitrile (CAS 433940-06-8). Retrieved from
-
National Institutes of Health (NIH). (2020). Reduction of liquid terminated-carboxyl fluoroelastomers using NaBH4/SmCl3.[5] PMC7076442. Retrieved from
-
Royal Society of Chemistry. (2021). Liquid-crystalline TADF materials based on substituted carbazoles and terephthalonitrile.[1] (Discussion of 2,5-difluoroterephthalonitrile precursors). Retrieved from
-
Google Patents. (1995). Process for preparing fluorobenzonitriles (US5466859A). Retrieved from
-
BenchChem. (2024). 2,4-Difluorobenzylamine Technical Guide (Analogous Chemistry). Retrieved from
Sources
- 1. scispace.com [scispace.com]
- 2. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-AMINO-2,5-DIFLUOROBENZONITRILE | 112279-61-5 [chemicalbook.com]
- 5. Reduction of liquid terminated-carboxyl fluoroelastomers using NaBH4/SmCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
